N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one

Catalog No.
S988926
CAS No.
1076199-56-8
M.F
C17H21Br2NO2
M. Wt
431.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)...

CAS Number

1076199-56-8

Product Name

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one

IUPAC Name

7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one

Molecular Formula

C17H21Br2NO2

Molecular Weight

431.168

InChI

InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2

InChI Key

HHWILAFYJFYBCK-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr

Synonyms

7-(4-Bromobutoxy)-1-(4-bromobutyl)-2(1H)-quinolinone;

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one is a chemical compound with the molecular formula C17H21Br2NO2C_{17}H_{21}Br_{2}NO_{2} and a molecular weight of approximately 404.17 g/mol. It features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound has two bromobutyl substituents, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science.

Impurity in Brexpiprazole Production

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one (CAS 1076199-56-8) is primarily studied and used in the context of Brexpiprazole research and development. Brexpiprazole is an atypical antipsychotic medication. N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one is not Brexpiprazole itself, but an impurity that can form during the manufacturing process of Brexpiprazole [, , ].

  • Companies such as SynThink offer this compound specifically for Quality Control (QC) purposes during Brexpiprazole production [].
  • Research on this compound focuses on methods for detection and quantification to ensure the purity of Brexpiprazole [].

Potential Use in ANDA and DMF Filing

There is limited information on broader applications of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one beyond Brexpiprazole. However, some suppliers suggest its potential use in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) filing [].

  • ANDA is a process for gaining approval for generic drugs in the US, requiring detailed information on the manufacturing process and impurities [].
  • DMF is a submission to the FDA containing information about a drug substance, manufacturing process, or facility, which can be referenced in ANDA filings [].

The synthesis of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one often involves reactions between quinoline derivatives and brominated alkyl chains. A common method includes the reaction of 7-hydroxy-quinolinone with 1,4-dibromobutane in the presence of a phase transfer catalyst, which facilitates the transfer of reactants between different phases (organic and aqueous) to enhance reaction efficiency .

The compound can also undergo hydrolysis, substitution, or elimination reactions depending on the conditions and reagents used, allowing for further functionalization or modification.

The synthesis of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one can be achieved through several methods:

  • Direct Bromination: Reacting 7-hydroxy-quinolinone with 1,4-dibromobutane under basic conditions.
  • Phase Transfer Catalysis: Utilizing phase transfer catalysts to enhance the reaction between quinoline derivatives and brominated alkyl chains in biphasic systems .
  • Solvent Extraction: Following the reaction, purification can be performed using various organic solvents to separate the desired product from impurities .

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: In the synthesis of novel materials due to its unique structural properties.
  • Research: Used in proteomics and other biochemical studies to explore its interactions with biological systems .

Interaction studies involving N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one could focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary data may suggest interactions with cellular pathways involved in cancer or infectious diseases, although more empirical research is needed to confirm these findings.

Several compounds share structural similarities with N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-HydroxyquinolinoneHydroxy group at position 7Precursor for various derivatives
7-(4-Bromobutoxy)-3,4-dihydroquinolinoneDihydro form with bromobutoxyExhibits different reactivity due to saturation
6-BromoquinolineBromine at position 6Different pharmacological profile
8-HydroxyquinolineHydroxy group at position 8Known for chelating properties

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one stands out due to its dual brominated alkyl substituents that enhance solubility and potential bioactivity compared to other quinoline derivatives.

The Skraup synthesis represents a fundamental approach for constructing the quinoline-2(1H)-one core structure essential for N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one [3] [5]. This classical method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene to yield quinoline frameworks [5]. The reaction mechanism proceeds through three distinct steps: initial formation of acrolein from glycerol dehydration, followed by nucleophilic addition of aniline to form an intermediate enamine, and final intramolecular cyclization with concurrent oxidation [3].

For the synthesis of quinoline-2(1H)-one derivatives, modifications to the traditional Skraup conditions have proven necessary [3]. The incorporation of hydroxyl functionality at the 7-position requires specific starting materials and reaction conditions to achieve regioselective substitution patterns [28]. Research has demonstrated that 7-hydroxyquinoline derivatives can be prepared through copper-catalyzed reactions using 7-bromoquinoline precursors with cuprous oxide at elevated temperatures of 130°C for 6 hours, achieving yields of 78% [28].

Temperature optimization studies have revealed that quinoline formation rates are highly dependent on thermal conditions, with optimal temperatures ranging from 100°C to 115°C for most cyclization reactions [39]. The reaction kinetics follow Eyring distribution principles, where temperature variations significantly impact the energy distribution of reactant molecules and consequently affect product formation rates [32]. Comparative studies indicate that Skraup-derived methods provide superior regioselectivity compared to alternative quinoline synthesis approaches when properly optimized [3] [15].

Phase-Transfer Catalyzed Etherification Reactions

Phase-transfer catalysis has proven essential for the efficient etherification of hydroxyquinoline derivatives with bromoalkyl compounds [2] [6] [7]. The process utilizes quaternary ammonium salts as catalysts to facilitate the transfer of phenoxide ions between aqueous and organic phases, enabling alkylation reactions to proceed under mild conditions [6] [10]. Tetrabutylammonium bromide and tricaprylylmethylammonium chloride (Aliquat 336) represent the most commonly employed phase-transfer catalysts for quinoline etherification reactions [2].

The mechanism of phase-transfer catalyzed etherification involves the formation of an ion pair between the quaternary ammonium catalyst and the phenoxide anion in the aqueous phase [10]. This ion pair then partitions into the organic phase where the activated phenoxide nucleophile reacts with the bromoalkyl electrophile [10]. The catalyst subsequently returns to the aqueous phase carrying the displaced bromide ion, thereby maintaining the catalytic cycle [10].

Optimization studies for the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one derivatives have demonstrated that phase-transfer conditions significantly improve reaction efficiency [2]. Using potassium carbonate as the base, tricaprylylmethylammonium chloride as the phase-transfer catalyst, and toluene as the organic solvent, yields of 72% have been achieved at reflux temperatures for 2 hours [2]. The reaction mixture contains approximately 12.1% of bis-alkylated byproducts, which can be separated through crystallization procedures [2].

Catalyst SystemSolventTemperatureTimeYield (%)Byproduct (%)
Aliquat 336/K₂CO₃Toluene/H₂OReflux2 hours7212.1
TBAB/K₂CO₃CH₂Cl₂/H₂ORoom temperature24 hours658.3
PEG-400/K₂CO₃DMF60°C8 hours7815.2

The efficiency of phase-transfer catalysis depends critically on the partition coefficient of the catalyst between the two phases [10]. Catalysts with alkyl chains of 5-8 carbon atoms demonstrate optimal performance, remaining approximately 95% in the organic phase while retaining sufficient aqueous solubility to facilitate anion transfer [10]. Longer alkyl chains result in decreased catalytic activity due to reduced aqueous phase partitioning [10].

Continuous Flow Synthesis Optimization Parameters

Continuous flow synthesis methodologies offer significant advantages for the preparation of quinoline derivatives, including improved temperature control, enhanced mixing efficiency, and increased safety compared to batch processes [8] [29] [32]. Microreactor technology enables precise control of reaction parameters with typical cell dimensions of 2 mL, flow rates of 1-10 mL/min, and throughputs of up to 140 g/h [32]. The enhanced surface-to-volume ratio in microreactors ensures superior heat transfer and prevents thermal runaway reactions [32].

Temperature optimization in continuous flow systems requires careful consideration of residence time and flow rate parameters [35]. Studies have shown that optimal quinoline formation occurs at temperatures between 100°C and 115°C, with residence times of 5-15 minutes depending on the specific substrate and reaction conditions [35] [39]. The relationship between temperature and reaction rate follows Arrhenius kinetics, where small temperature variations can significantly impact conversion rates and product selectivity [32].

Flow rate optimization involves balancing residence time requirements with mass transfer considerations [35]. Higher flow rates reduce residence time but improve mixing efficiency, while lower flow rates increase conversion but may lead to product decomposition at elevated temperatures [35]. Automated optimization algorithms have been employed to determine optimal conditions, with typical parameters including temperatures of 100-115°C, flow rates of 0.1-2.0 mL/min, and equivalence ratios of 1.2-3.0 for electrophilic reagents [35].

ParameterOptimal RangeImpact on YieldOptimization Method
Temperature100-115°CDirect correlationArrhenius kinetics
Flow Rate0.5-2.0 mL/minInverse correlationMass transfer balance
Residence Time5-15 minutesDirect correlationReaction kinetics
Equivalence Ratio1.2-3.0Parabolic relationshipStatistical optimization

The implementation of continuous flow synthesis for quinoline derivatives has demonstrated superior yields compared to batch processes [8] [11]. Doebner-Miller quinoline synthesis in continuous stirred tank reactors achieves yields of 85-92% with reduced byproduct formation and improved scalability [11]. The continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality and reduced waste generation [8] [29].

Purification Techniques and Yield Optimization Challenges

Purification of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one presents significant challenges due to the presence of multiple bromine substituents and the potential for regioisomer formation [12] [18]. Column chromatography represents the primary separation technique, utilizing silica gel as the stationary phase with various eluent systems depending on the specific purification requirements [12] [16]. Normal phase chromatography employing hexane-ethyl acetate gradients (typically 4:1 to 1:1) has proven effective for separating quinoline derivatives from synthetic impurities [12].

Crystallization techniques offer an alternative purification approach, particularly for quinoline derivatives with favorable solid-state properties [16] [17]. Recrystallization from ethyl acetate-hexane mixtures (1:5 ratio) has been successfully employed for bromoalkyl quinoline compounds, achieving purities exceeding 95% as determined by high-performance liquid chromatography analysis [12] [17]. The crystallization process requires careful temperature control and seeding procedures to ensure optimal crystal formation and minimize product loss [17].

Yield optimization challenges arise from several competing side reactions, including bis-alkylation, elimination reactions, and hydrolysis of labile functional groups [2] [21]. The formation of 1,4-bis[3,4-dihydro-2(1H)quinolinon-7-oxy]butane represents a major byproduct in etherification reactions, typically accounting for 5-15% of the product mixture [2]. This bis-alkylated impurity requires specialized separation techniques due to its similar polarity to the desired monoalkylated product [2].

Purification MethodTypical Recovery (%)Purity Achieved (%)Processing Time
Column Chromatography75-8592-974-6 hours
Recrystallization65-8095-9912-24 hours
Preparative HPLC85-9598-99.52-4 hours
Combined Methods60-7599-99.818-30 hours

The optimization of reaction conditions to minimize impurity formation requires systematic investigation of temperature, stoichiometry, and catalyst loading parameters [2] [39]. Studies have demonstrated that maintaining reaction temperatures below 45°C and using slight excess of the quinoline substrate (1.1-1.2 equivalents) reduces bis-alkylation while maintaining acceptable conversion rates [2]. The use of inverse addition techniques, where the electrophile is added slowly to the nucleophile solution, further improves selectivity by maintaining low electrophile concentrations throughout the reaction [39].

The nuclear magnetic resonance spectroscopic characterization of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one provides crucial structural fingerprinting data for this quinoline derivative. Based on the molecular structure and comparative analysis with related quinoline-2(1H)-one compounds, the expected ¹H nuclear magnetic resonance spectrum exhibits characteristic resonance patterns consistent with the substituted quinoline core and bromoalkyl substituents [1] [2].

The quinoline aromatic region displays distinctive chemical shifts, with the H-3 proton appearing as a doublet in the 6.4-6.8 parts per million range, characteristic of quinolin-2(1H)-one systems [1]. The H-4 proton resonates as a doublet at 7.8-8.2 parts per million, while the H-5 proton appears at 7.6-8.0 parts per million. The H-6 and H-8 protons exhibit chemical shifts at 6.8-7.4 and 7.2-7.6 parts per million respectively, with multiplicity patterns depending on the substitution effects of the bromobutoxy group at the 7-position [1] [2].

The aliphatic proton signals provide definitive structural confirmation through their characteristic chemical shift patterns. The N-methylene protons adjacent to the quinoline nitrogen appear as a triplet at 4.1-4.5 parts per million, while the O-methylene protons connected to the quinoline oxygen display a triplet at 3.9-4.2 parts per million [3]. The bromobutyl chain protons manifest as complex multiplets in the 1.8-2.2 parts per million region for the internal methylene groups, with the terminal bromomethylene protons appearing as triplets at 3.4-3.6 parts per million for both the N-linked and O-linked bromobutyl chains [3].

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with the carbonyl carbon (C-2) exhibiting the characteristic quinolin-2(1H)-one chemical shift at 162-165 parts per million [1] [2]. The quinoline ring carbons display chemical shifts ranging from 113-160 parts per million, with the ether-substituted C-7 carbon appearing at the downfield end of this range (155-160 parts per million) due to the electron-donating effect of the bromobutoxy substituent [1] [2]. The aliphatic carbons show expected patterns with N-methylene carbons at 40-45 parts per million, O-methylene carbons at 65-70 parts per million, and the bromoalkyl chain carbons distributed between 25-35 parts per million [3].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one follows characteristic fragmentation pathways observed in brominated quinoline derivatives. The molecular ion exhibits the typical bromine isotope pattern at mass-to-charge ratios 431, 433, and 435, reflecting the presence of two bromine atoms in the molecular structure [5] [6].

Primary fragmentation occurs through the loss of bromine radicals, producing fragment ions at mass-to-charge ratios 352 and 354, consistent with [M-Br]⁺ fragmentation patterns commonly observed in brominated organic compounds [5] [6]. Secondary fragmentation involves the elimination of complete bromobutyl substituents, yielding significant fragment ions at mass-to-charge ratio 296, corresponding to the loss of one C₄H₈Br unit [5] [6].

The quinoline core undergoes characteristic ring fragmentation processes, producing fragment ions in the 129-150 mass-to-charge ratio range [5] [6] [7]. These fragmentation patterns align with established quinoline mass spectrometric behavior, where the heterocyclic system exhibits preferential cleavage at positions that maintain aromatic stabilization [7]. The bromobutyl chains generate distinctive fragment ions at mass-to-charge ratios 135 and 137, representing either bromobutyl radicals or corresponding cationic species [5] [6].

Collision-induced dissociation studies reveal that the fragmentation pathways involve both radical and even-electron processes, with the molecular ion serving as the precursor for multiple competitive decomposition routes [5]. The relative abundance of fragment ions depends on the ionization energy and collision conditions, with the quinoline core fragments typically dominating under standard electron ionization conditions [6] [7].

Thermal Behavior: Differential Scanning Calorimetry Studies

Differential scanning calorimetry analysis of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one reveals thermal transition characteristics typical of substituted quinoline derivatives. Based on analogous compounds, the melting point onset occurs in the 120-130°C range, with the peak melting temperature observed at 125-135°C [8] [9]. The related compound 7-(4-bromobutoxy)-quinoline-2(1H)-one exhibits a melting point of 126-128°C, while the structurally similar 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone shows a melting point of 110-114°C [8] [10].

The enthalpy of fusion for N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one is estimated to fall within the 80-120 Joules per gram range, based on molecular weight considerations and thermal behavior of comparable quinoline derivatives [9]. The compound demonstrates thermal stability up to approximately 180°C before decomposition onset, with complete degradation occurring above 200°C [9].

No glass transition temperature is expected for this compound due to its crystalline nature and rigid quinoline backbone structure. The thermal stability profile indicates suitable handling characteristics for standard synthetic and analytical procedures, with storage recommendations of room temperature for short-term applications and -20°C for long-term preservation [11] [12].

Differential scanning calorimetry thermograms typically exhibit a single, sharp endothermic peak corresponding to the melting transition, indicating good crystalline purity and homogeneous phase behavior. The absence of multiple thermal events suggests minimal polymorphic behavior under standard conditions [9].

Solubility Profile Across Organic Solvent Systems

The solubility characteristics of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one reflect the amphiphilic nature of the molecule, combining the polar quinolin-2(1H)-one core with lipophilic bromoalkyl substituents. The compound demonstrates excellent solubility in chloroform and dichloromethane, making these solvents optimal for purification procedures and analytical applications [8] [13] [11] [12].

Dichloromethane serves as the preferred solvent for routine handling and spectroscopic analysis, providing complete dissolution and stability under ambient conditions [13] [11] [12]. Chloroform offers similar solubility characteristics and is frequently employed in nuclear magnetic resonance spectroscopy due to its chemical inertness and deuterated availability [8] [13].

The compound exhibits good solubility in ethyl acetate, facilitating its use in extraction procedures and chromatographic separations [3]. This moderate polarity solvent enables effective purification through liquid-liquid extraction techniques, particularly when separating the target compound from aqueous reaction mixtures [3].

Water solubility is practically negligible due to the hydrophobic nature of the bromoalkyl substituents and the reduced polarity imparted by N-alkylation of the quinoline system [3]. Aqueous immiscibility necessitates organic extraction methods for isolation from aqueous reaction media.

Acetonitrile demonstrates sufficient dissolving power for synthetic applications, particularly in nucleophilic substitution reactions involving the bromoalkyl functionalities [3]. Methanol solubility data remains limited, though polar protic solvents generally show reduced effectiveness due to hydrogen bonding interactions that may destabilize the compound in solution.

The high lipophilicity, reflected in the calculated XLogP3-AA value of 4.4, indicates preferential partitioning into organic phases and limited bioavailability in aqueous biological systems [14]. This solubility profile guides formulation strategies for pharmaceutical applications and influences analytical method development.

Computational Chemistry Predictions via Density Functional Theory Modeling

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one. Geometry optimization using the B3LYP functional with 6-31G(d,p) basis set yields stable molecular conformations consistent with experimental structural data [15] [16] [17].

Frontier molecular orbital analysis reveals HOMO energies in the -5.5 to -6.5 electron volt range, with LUMO energies between -1.0 and -2.0 electron volts, based on calculations for similar quinoline derivatives [15] [16] [17]. The resulting HOMO-LUMO energy gap of 3.5-4.5 electron volts indicates moderate chemical reactivity, classifying the compound as having intermediate hardness and softness characteristics [15] [16] [17].

The calculated chemical hardness (η) falls within 1.75-2.25 electron volts, while the chemical softness (S) ranges from 0.22-0.29 inverse electron volts [15] [16] [17]. These values suggest balanced reactivity profiles suitable for controlled chemical transformations while maintaining adequate stability under normal handling conditions.

Electronegativity calculations yield values in the 3.0-4.0 range, with electrophilicity indices between 2.0-4.0, indicating moderate electron-accepting capability [15] [16] [17]. The molecular electrostatic potential surface reveals charge distribution patterns consistent with the electron-withdrawing quinolin-2(1H)-one system and electron-donating bromoalkyl substituents [15] [16] [18].

Time-dependent density functional theory calculations using B3LYP/6-31+G(d,p) methods enable prediction of electronic excitation energies and absorption spectra [15] [17] [19]. Natural bond orbital analysis provides insights into hyperconjugative interactions and electron delocalization patterns within the quinoline framework [16] [20].

Dipole moment calculations predict values in the 2.0-5.0 Debye range, reflecting the polar nature of the molecule due to the quinoline nitrogen, carbonyl oxygen, and ether linkages [15] [16] [17]. Solvent effects modeled using polarizable continuum methods demonstrate the influence of dielectric environment on molecular properties and reactivity [19] [18].

XLogP3

4.4

Wikipedia

7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one

Dates

Last modified: 08-15-2023

Explore Compound Types